molecular formula C21H23FN6O B4626379 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide

Cat. No.: B4626379
M. Wt: 394.4 g/mol
InChI Key: QUEOXTGADAMNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cyclopropanecarboxamide core linked to a guanidine-like amidine group. The amidine moiety is substituted with a 4,6-dimethylpyrimidin-2-yl group and a 2-(5-fluoro-1H-indol-3-yl)ethylamine side chain. The cyclopropane ring may enhance metabolic stability or influence conformational rigidity compared to linear analogs .

Properties

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEOXTGADAMNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Cyclopropane Carboxamide Formation: The cyclopropane carboxamide group can be formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which incorporates a pyrimidine ring, an indole derivative, and a cyclopropanecarboxamide moiety, suggests a variety of biological activities that could be harnessed for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as 4,6-dimethylpyrimidine and 5-fluoroindole. The reaction conditions, including temperature and pH, are crucial for optimizing yield and purity.

Medicinal Chemistry

This compound exhibits potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics may enhance selectivity and efficacy against specific biological targets associated with diseases such as cancer and inflammation.

Anticancer Research

Research indicates that compounds with similar structural motifs can exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis. Studies have shown that the incorporation of fluorinated indoles enhances the biological activity of related compounds by improving their interaction with target proteins involved in cancer progression.

Anti-inflammatory Activity

The compound's ability to interact with enzymes and receptors involved in inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases. Investigations into its mechanism of action may reveal insights into how it can inhibit pro-inflammatory cytokines or enzymes like COX and LOX.

Biological Interaction Studies

Understanding how this compound interacts with various biological targets is essential for elucidating its pharmacological profile. Interaction studies can provide valuable data on binding affinities, selectivity, and potential off-target effects.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of compounds structurally related to this compound. Results indicated that these compounds significantly inhibited cell proliferation in various cancer cell lines through apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of similar compounds, revealing their ability to downregulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines. This suggests that this compound could be a candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

Pyrimidine derivatives are widely explored for their pharmacological properties. Key structural analogs include:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Reference
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide (Target) 4,6-dimethylpyrimidin-2-yl, 5-fluoroindole, cyclopropane ~477.5 g/mol* Hypothesized kinase inhibition -
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide 4,6-dimethylpyrimidin-2-yl, sulfamoylphenyl, furyl 433.47 g/mol Not explicitly reported; sulfamoyl groups often target enzymes
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethylpyrimidin-2-ylsulfanyl, acetamide 347.44 g/mol Intermediate for bioactive acetamides

*Calculated based on formula C₂₂H₂₃FN₈O.

Key Observations :

  • The target compound’s 5-fluoroindole group may enhance binding to hydrophobic kinase pockets compared to non-fluorinated analogs (e.g., furyl or methoxyphenyl substituents in ).
  • The cyclopropane ring confers steric and electronic effects distinct from linear alkyl chains in analogs like acetamide derivatives .
Cyclopropane-Containing Analogues

Cyclopropane rings are leveraged for conformational constraint. Notable examples:

Compound Name Cyclopropane Position Key Features Reference
N-{3-[(4-{[3-(Trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide Linked via phenylamino-pyrimidine Trifluoromethyl group for enhanced lipophilicity
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6 Fused to thiazolo-pyrimidine Carboxybenzylidene for π-π stacking

Key Observations :

  • Substituents like 5-fluoroindole may improve selectivity over non-fluorinated cyclopropane derivatives .
Fluoroindole-Substituted Compounds

Fluoroindole motifs are common in kinase inhibitors (e.g., VEGF inhibitors). Examples:

Compound Name Indole Substituent Linked Moieties Reference
Target Compound 5-Fluoro-1H-indol-3-yl 4,6-dimethylpyrimidin-2-yl -
(2E)-4-[6-[(5-Cyano-4-{[4-(pyridin-2-ylmethoxy)phenyl]amino}pyrimidin-2-yl)amino]-7-methoxyspiro[cyclopropane-1,1'-indole]-4-yl]-1-(dimethylamino)-4-oxobut-2-en-2-yl (C1) Spiro-cyclopropane-indole Pyridin-2-ylmethoxy, cyano

Key Observations :

  • The target’s 2-(5-fluoro-1H-indol-3-yl)ethylamine side chain may improve solubility compared to spiro-cyclopropane-indole systems (e.g., ).
  • Fluorination at the indole 5-position could reduce metabolic degradation compared to non-fluorinated analogs .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, an indole moiety, and a cyclopropanecarboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

Property Details
Molecular Formula C23H26N8O2S2
Molecular Weight 510.6 g/mol
IUPAC Name N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]-cyclopropanecarboxamide
InChI Key IJAKSHKKLPYRTQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The compound may modulate enzyme activities and receptor interactions, leading to significant pharmacological effects. For instance, it may inhibit key enzymes involved in inflammation and cancer progression.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and IL-8. In studies involving LPS-stimulated macrophages, it was observed to reduce TNF-α secretion, indicating its role in inflammation modulation .
  • Anticancer Activity :
    • Research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For example, compounds structurally related to this one have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity :
    • Some studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Study 1: Anti-inflammatory Effects

A study conducted by Vo et al. demonstrated that indole derivatives could significantly inhibit TNF-α secretion from LPS-stimulated THP-1 cells. This suggests that modifications to the indole structure can enhance anti-inflammatory properties .

Study 2: Anticancer Potential

In a comparative study of various indole derivatives, compounds similar to this compound showed promising results against cancer cell lines such as A549 (lung cancer) and MV4-11 (human leukemia). The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant potency .

Summary of Findings

The biological activity of this compound is promising across several therapeutic areas:

Activity Type Findings
Anti-inflammatoryInhibits TNF-α secretion; reduces IL-6 and IL-8 levels
AnticancerInduces apoptosis; effective against multiple cancer cell lines
AntimicrobialPotential activity against resistant microbial strains

Q & A

Q. What are the critical steps and reaction parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the pyrimidine-indole scaffold via palladium-catalyzed coupling or nucleophilic substitution, using solvents like DMF or toluene under inert atmospheres .
  • Step 2 : Introduction of the cyclopropanecarboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring precise pH and temperature control .
  • Key parameters : Catalyst loading (e.g., Pd(PPh₃)₄), reaction time (12–48 hours), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are used to confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 5-fluoroindole protons at δ 7.8–8.2 ppm) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the cyclopropane and E-configuration imine groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calc. 585.2032 vs. observed 585.2016) .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

  • HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
  • Melting point analysis : Sharp melting ranges (±1°C) indicate crystallinity .
  • Elemental analysis : C, H, N content within 0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking and SPR elucidate interactions with biological targets?

  • Molecular docking : Predicts binding to kinases or receptors (e.g., CDK9) using software like AutoDock Vina. The pyrimidine and indole moieties show hydrogen bonding with active-site residues .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values <100 nM indicate high potency) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?

  • Substituent variation : Replace 4,6-dimethylpyrimidine with 5-fluoropyrimidine to modulate electron density and target affinity .
  • Bioisosteric replacement : Substitute cyclopropane with spirocyclic groups to improve metabolic stability .
  • In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (IC50 <10 nM in CDK9 assays) .

Q. How should contradictory biological data (e.g., varying IC50 values) be resolved?

  • Assay standardization : Use identical cell lines (e.g., MIA PaCa-2) and incubation times (72 hours) .
  • Orthogonal validation : Confirm results with Western blotting (e.g., PARP cleavage for apoptosis) and flow cytometry .

Q. What formulation strategies address poor aqueous solubility?

  • Prodrug design : Introduce phosphate esters at the cyclopropane carboxamide to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability in pharmacokinetic studies .

Q. How are mechanisms of action (e.g., kinase inhibition vs. DNA intercalation) differentiated?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK9 inhibition at 1 nM vs. >1 µM for CDK2) .
  • DNA-binding assays : Use ethidium bromide displacement to rule out intercalation .

Q. What thermodynamic studies assess compound stability under physiological conditions?

  • Differential scanning calorimetry (DSC) : Measure decomposition temperatures (>200°C indicates thermal stability) .
  • Forced degradation : Expose to acidic (pH 2)/basic (pH 10) conditions and monitor degradation via LC-MS .

Q. How is in vivo toxicity profiled, and what models are most predictive?

  • Rodent models : Acute toxicity (LD50) and 28-day repeat-dose studies in Sprague-Dawley rats .
  • Hepatotoxicity screening : Measure ALT/AST levels and liver histopathology post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide
Reactant of Route 2
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.